Foxy-5

Description

Structure

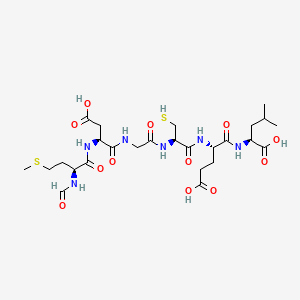

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-4-carboxy-2-[[(2R)-2-[[2-[[(2S)-3-carboxy-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]amino]-3-sulfanylpropanoyl]amino]butanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N6O12S2/c1-13(2)8-17(26(43)44)32-24(41)15(4-5-20(35)36)30-25(42)18(11-45)29-19(34)10-27-22(39)16(9-21(37)38)31-23(40)14(28-12-33)6-7-46-3/h12-18,45H,4-11H2,1-3H3,(H,27,39)(H,28,33)(H,29,34)(H,30,42)(H,31,40)(H,32,41)(H,35,36)(H,37,38)(H,43,44)/t14-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFZPJYYCTSHDJI-ATIWLJMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CS)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CS)NC(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N6O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881188-51-8 | |

| Record name | FOXY-5 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881188518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Foxy-5 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13034 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FOXY-5 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CBZ9UL0ARB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foxy-5: A WNT5A Agonist Peptide for Anti-Metastatic Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Metastasis remains the primary cause of mortality in cancer patients. The dissemination of tumor cells from the primary site to distant organs is a complex process that conventional therapies often fail to address effectively. A promising therapeutic strategy involves targeting the signaling pathways that regulate cancer cell motility and invasion. The WNT5A signaling pathway has emerged as a critical regulator of these processes, with its loss of expression correlating with a poorer prognosis in several cancers. Foxy-5, a formylated hexapeptide, is a WNT5A agonist designed to mimic the tumor-suppressive functions of the endogenous WNT5A protein. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical efficacy, and clinical development, with a focus on the quantitative data and experimental methodologies that underpin its investigation.

Core Principles: Mechanism of Action

This compound is a synthetic peptide that acts as a WNT5A mimetic. WNT5A is a member of the Wnt family of secreted glycoproteins that are involved in various cellular processes. Unlike the canonical Wnt/β-catenin pathway, which is often associated with cell proliferation, WNT5A primarily signals through non-canonical, β-catenin-independent pathways. These pathways are crucial in regulating cell polarity, migration, and invasion.

This compound, by mimicking WNT5A, is believed to bind to Frizzled (FZD) and Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) co-receptors on the surface of cancer cells. This interaction triggers a cascade of intracellular events, including the release of cytosolic free calcium (Ca2+), which ultimately leads to the inhibition of cancer cell motility and invasion.[1] In some cellular contexts, such as colon cancer, this compound has also been shown to impair β-catenin and prostaglandin E2 (PGE2) signaling.[2]

The following diagram illustrates the proposed signaling pathway of this compound.

Preclinical Efficacy: In Vitro and In Vivo Studies

A substantial body of preclinical evidence supports the anti-metastatic potential of this compound across various cancer types, particularly those with low endogenous WNT5A expression.

In Vitro Data

The primary in vitro effect of this compound is the inhibition of cancer cell invasion. This has been demonstrated in multiple studies using Boyden chamber assays.

| Cell Line | Cancer Type | Treatment Concentration | Duration | Result |

| DU145 | Prostate Cancer | 100 µM | 24 hours | 40% reduction in cell invasion |

| 4T1 | Breast Cancer | Not Specified | Not Specified | Impaired migration and invasion |

In Vivo Data

Xenograft models in immunocompromised mice have been instrumental in demonstrating the in vivo efficacy of this compound in reducing metastasis.

| Cancer Type | Cell Line | Animal Model | This compound Dosage | Treatment Schedule | Key Findings |

| Prostate Cancer | DU145 (WNT5A-low) | Orthotopic Xenograft | 2 mg/kg | Intraperitoneal injections every other day (weeks 3-9) | 90% inhibition of metastasis to regional lymph nodes; 75% inhibition to distal lymph nodes.[3] No effect on primary tumor growth.[3] |

| Breast Cancer | 4T1 | Mammary Fat Pad Inoculation | Not Specified | Intraperitoneal injections | 70-90% reduction in metastasis to lungs and liver.[4][5] |

| Colon Cancer | HT-29, Caco-2 | Subcutaneous Xenograft | Not Specified | Intraperitoneal injections every other day (day 7-23) | Reduced expression of cancer stem cell markers (ALDH, DCLK1); Impaired tumor growth.[2][6][7] |

The following diagram illustrates a typical experimental workflow for in vivo efficacy studies of this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving this compound.

In Vitro Invasion Assay (Boyden Chamber)

-

Chamber Preparation: Use Boyden chambers with an 8 µm pore size membrane. Coat the upper surface of the membrane with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Harvest cancer cells (e.g., DU145) and resuspend them in a serum-free medium. Seed the cells in the upper chamber.

-

Treatment: Add this compound to the upper chamber at the desired concentration (e.g., 100 µM).

-

Chemoattractant: Fill the lower chamber with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: Incubate the chambers for a specified period (e.g., 24 hours) at 37°C.

-

Analysis: After incubation, remove the non-invading cells from the upper surface of the membrane. Fix and stain the invading cells on the lower surface. Count the number of stained cells under a microscope.

In Vivo Orthotopic Xenograft Model (Prostate Cancer)

-

Cell Preparation: Culture DU145 prostate cancer cells and harvest them during the logarithmic growth phase.

-

Animal Model: Use male immunodeficient mice (e.g., nude mice).

-

Orthotopic Injection: Anesthetize the mice and surgically expose the prostate. Inject the DU145 cells directly into the prostate gland.

-

Tumor Monitoring: Monitor tumor growth using a non-invasive imaging technique such as bioluminescence imaging (if cells are luciferase-tagged).

-

Treatment: Once tumors are established, randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection every other day for the duration of the study.

-

Endpoint Analysis: At the end of the study, euthanize the mice and harvest the primary tumors and distant organs (e.g., lymph nodes, lungs). Assess tumor size and metastatic burden through imaging and histological analysis.

Immunohistochemistry (IHC) for Biomarker Analysis

-

Tissue Preparation: Fix harvested tumor tissues in formalin and embed them in paraffin. Cut thin sections (e.g., 4 µm) and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate them through a series of graded ethanol solutions.

-

Antigen Retrieval: Perform antigen retrieval to unmask the epitopes. This is often done by heating the slides in a citrate buffer.

-

Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution and non-specific binding with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against the biomarker of interest (e.g., ALDH, DCLK1).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize the nuclei. Dehydrate the sections and mount them with a coverslip.

-

Analysis: Examine the slides under a microscope and quantify the staining intensity and distribution.

Clinical Development

This compound has progressed to clinical trials, investigating its safety and efficacy in cancer patients.

-

Phase 1 Trial (NCT02020291): This dose-escalating study in patients with metastatic breast, colon, or prostate cancer evaluated the safety, tolerability, and pharmacokinetics of this compound. The trial demonstrated a favorable safety profile with no dose-limiting toxicities observed.

-

Phase 2 Trial (NeoFox): This study investigated this compound as a neoadjuvant therapy in stage II/III colon cancer. The results showed that this compound was well-tolerated and led to a statistically significant reduction in venous and perineural invasion, as well as an increase in TNM downstaging.[8]

Conclusion

This compound represents a novel therapeutic approach that targets the metastatic cascade by mimicking the tumor-suppressive functions of WNT5A. Its ability to inhibit cancer cell motility and invasion, demonstrated in robust preclinical models, and its favorable safety profile in early clinical trials, make it a promising candidate for further development as an anti-metastatic agent. The ongoing and future clinical studies will be crucial in defining the role of this compound in the treatment of various cancers, particularly in combination with existing therapies. This technical guide provides a solid foundation for researchers and clinicians interested in the continued investigation and potential application of this innovative WNT5A agonist peptide.

References

- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. news.cision.com [news.cision.com]

Foxy-5: A Deep Dive into its Anti-Invasive Mechanism in Cancer

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metastasis, the spread of cancer cells from the primary tumor to distant organs, remains the leading cause of cancer-related mortality. The Wnt signaling pathway, a crucial regulator of embryonic development, has been increasingly implicated in cancer progression and metastasis. Foxy-5, a formylated hexapeptide mimicking the endogenous Wnt5a protein, has emerged as a promising therapeutic agent designed to inhibit cancer cell invasion and metastasis. This technical guide provides an in-depth analysis of this compound, focusing on its mechanism of action, its effects on cancer cell invasion with a focus on breast, prostate, and colon cancers, and the experimental methodologies used to elucidate its function. Quantitative data from key preclinical and clinical studies are summarized, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers and drug development professionals in the field of oncology.

Introduction: The Role of Wnt5a and the Rationale for this compound

The Wnt family of secreted glycoproteins plays a pivotal role in cell proliferation, differentiation, and migration. Wnt signaling is broadly categorized into the canonical (β-catenin-dependent) and non-canonical (β-catenin-independent) pathways. While the canonical pathway is often associated with cell proliferation, the non-canonical pathways, including the Wnt/Ca2+ and Planar Cell Polarity (PCP) pathways, are primarily involved in regulating cell motility and polarity.

Wnt5a is a key ligand that predominantly activates non-canonical signaling. In several cancer types, including breast and prostate cancer, loss of Wnt5a expression correlates with increased tumor aggressiveness and a higher likelihood of metastasis. Conversely, restoration of Wnt5a signaling has been shown to suppress cancer cell migration and invasion. However, the therapeutic use of the full-length Wnt5a protein is hampered by its complex post-translational modifications and potential for off-target effects.

This compound was developed as a stable, formylated hexapeptide that mimics the biological activity of Wnt5a. Its smaller size and modified structure offer improved pharmacological properties, making it a viable candidate for clinical development. The primary therapeutic hypothesis is that by restoring Wnt5a-like signaling in tumors with low Wnt5a expression, this compound can inhibit the invasive and metastatic potential of cancer cells.

Mechanism of Action: The this compound Signaling Pathway

This compound functions as a Wnt5a agonist, binding to and activating Frizzled (FZD) receptors on the surface of cancer cells. This interaction initiates a cascade of intracellular events characteristic of the non-canonical Wnt pathway, ultimately leading to a reduction in cell motility and invasion.

The Foxy-5 Peptide: A Technical Guide to its Discovery and Development as a Novel Anti-Metastatic Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metastasis remains the primary cause of mortality in cancer patients, highlighting a critical unmet need for therapies that specifically target the dissemination of tumor cells. The Foxy-5 peptide, a biomimetic of the Wnt-5a protein, has emerged as a promising first-in-class anti-metastatic agent. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound. It details the preclinical and clinical evidence supporting its efficacy in inhibiting cancer cell migration and invasion in various malignancies, including breast, prostate, and colon cancer. This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of the underlying biological pathways to facilitate further investigation and development of this novel therapeutic approach.

Introduction

The Wnt signaling pathways are a group of signal transduction pathways made from proteins that pass signals into a cell through cell surface receptors. They play crucial roles in embryonic development and tissue homeostasis. Dysregulation of Wnt signaling is a hallmark of many cancers. The Wnt-5a protein is a prominent member of the non-canonical Wnt signaling pathway and has been shown to have a tumor-suppressive function in several cancers by inhibiting cancer cell motility.[1][2] Loss of Wnt-5a expression in primary tumors is often correlated with increased metastatic potential and poorer patient prognosis.[1]

Reconstituting Wnt-5a signaling in cancer cells that lack endogenous expression presents a logical therapeutic strategy. However, the systemic administration of the full-length Wnt-5a protein is challenging due to its size and complex structure.[3] To overcome this, a formylated hexapeptide fragment of Wnt-5a, named this compound, was developed to mimic the anti-migratory effects of the native protein.[1][4] This guide will delve into the scientific foundation of this compound, from its initial conception to its current stage of clinical development.

Mechanism of Action

This compound functions as a Wnt-5a agonist, specifically activating the β-catenin-independent signaling pathway.[5] This pathway is distinct from the canonical Wnt/β-catenin pathway, which is often associated with cell proliferation. The anti-metastatic effects of this compound are primarily attributed to its ability to inhibit cancer cell migration and invasion without significantly affecting cell proliferation or apoptosis.[1][5]

Signaling Pathway

The proposed signaling cascade initiated by this compound involves the binding to Frizzled receptors, leading to an increase in intracellular free calcium ([Ca2+]) and the activation of Protein Kinase C (PKC). This signaling cascade ultimately impacts the cytoskeleton and cell adhesion, thereby reducing cell motility. In some cancer types, such as colon cancer, this compound has also been shown to impair β-catenin and prostaglandin E2 (PGE2) signaling, both of which are implicated in promoting the cancer stem cell niche.[2]

Quantitative Data Summary

The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings from these studies.

Table 1: In Vitro Efficacy of this compound

| Cell Line | Cancer Type | Assay | This compound Concentration | Incubation Time | Result | Citation |

| 4T1 | Breast | Migration | Not Specified | Not Specified | Significant inhibition | [1] |

| 4T1 | Breast | Invasion | Not Specified | Not Specified | Significant inhibition | [1] |

| DU145 | Prostate | Invasion | 100 µM | 24 h | ~40% reduction | [5] |

| PC3 | Prostate | Invasion | 100 µM | 24 h | No significant effect | [5] |

| DU145 | Prostate | Viability (MTT) | 50 µM, 100 µM | 24 h | No significant effect | [5] |

Table 2: In Vivo Efficacy of this compound

| Cancer Type | Animal Model | Cell Line | This compound Treatment | Primary Endpoint | Result | Citation |

| Breast | Orthotopic Xenograft (BALB/c mice) | 4T1 | Not Specified | Lung and Liver Metastasis | 70-90% reduction | [1] |

| Prostate | Orthotopic Xenograft (mice) | DU145 (WNT5A-low) | 2 mg/kg, i.p., every other day | Lymph Node Metastasis | 90% reduction (regional), 75% reduction (distal) | [6] |

| Prostate | Orthotopic Xenograft (mice) | PC3 (WNT5A-high) | 2 mg/kg, i.p., every other day | Lymph Node Metastasis | No significant effect | [7] |

| Colon | Subcutaneous Xenograft (nude mice) | HT-29, Caco-2 | Not Specified | Cancer Stem Cell Markers | Reduction in ALDH and DCLK1 expression | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of this compound.

General Drug Development and Experimental Workflow

The development of this compound followed a classical preclinical to clinical pipeline.

In Vitro Cell Migration and Invasion Assays (Modified Boyden Chamber/Transwell Assay)

Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell lines (e.g., 4T1, DU145, HT-29)

-

Boyden chamber apparatus with polycarbonate membranes (8 µm pores)

-

Matrigel Basement Membrane Matrix (for invasion assays)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with and without Fetal Bovine Serum (FBS)

-

This compound peptide

-

Phosphate Buffered Saline (PBS)

-

Fixation and staining reagents (e.g., methanol, crystal violet)

-

Cotton swabs

-

Microscope

Protocol:

-

Cell Preparation:

-

Culture cells to 70-80% confluency.

-

Harvest cells and resuspend in serum-free medium at a concentration of 5 x 10^4 to 2 x 10^5 cells/mL.

-

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of the transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Place the transwell inserts into the wells of a 24-well plate.

-

-

Assay Setup:

-

Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Add 200 µL of the cell suspension to the upper chamber. For treatment groups, add this compound to the upper chamber at the desired concentration (e.g., 100 µM).

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 16-48 hours.

-

-

Quantification:

-

After incubation, remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.

-

Stain the cells with crystal violet.

-

Count the number of stained cells in several random fields under a microscope.

-

In Vivo Orthotopic Xenograft Mouse Models

Objective: To evaluate the anti-metastatic efficacy of this compound in a physiologically relevant tumor microenvironment.

Materials:

-

Immunocompromised mice (e.g., nude, SCID) or syngeneic mice (e.g., BALB/c for 4T1 cells)

-

Cancer cell lines (e.g., 4T1, DU145-Luc, HT-29)

-

This compound peptide

-

Vehicle control (e.g., 0.9% NaCl)

-

Surgical instruments

-

Anesthetics

-

Bioluminescence imaging system (for luciferase-expressing cells)

Protocol (Prostate Cancer Model Example):

-

Cell Preparation:

-

Harvest and resuspend luciferase-expressing DU145 cells in a mixture of PBS and Matrigel.

-

-

Orthotopic Injection:

-

Anesthetize the mice.

-

Make a small incision in the lower abdomen to expose the prostate.

-

Inject approximately 1 x 10^6 cells in a volume of 20-30 µL directly into the prostate gland.

-

Suture the incision.

-

-

This compound Treatment:

-

Allow the primary tumors to establish for 1-3 weeks.

-

Administer this compound (e.g., 2 mg/kg) or vehicle via intraperitoneal injection every other day for a defined period (e.g., 6-8 weeks).

-

-

Metastasis Quantification:

-

Monitor tumor growth and metastasis weekly using bioluminescence imaging.

-

At the end of the study, euthanize the mice and harvest primary tumors and relevant organs (e.g., regional and distal lymph nodes, lungs, liver).

-

Quantify metastatic burden by ex vivo bioluminescence imaging of harvested organs or by histological analysis (e.g., H&E staining) and counting metastatic foci.

-

Protocol (Breast Cancer Model):

-

Cell Preparation:

-

Harvest and resuspend 4T1 murine breast cancer cells in PBS.

-

-

Orthotopic Injection:

-

Anesthetize female BALB/c mice.

-

Inject approximately 1 x 10^5 4T1 cells in a volume of 50 µL into the mammary fat pad.

-

-

This compound Treatment:

-

Begin this compound treatment (dose and schedule as determined by the specific study) on the same day as tumor cell inoculation or after tumors are established.

-

-

Metastasis Quantification:

-

At the study endpoint, euthanize the mice.

-

Harvest lungs and livers.

-

Fix the organs in formalin.

-

For lung metastases, count the number of surface metastatic nodules.

-

For liver metastases, perform histological analysis on paraffin-embedded sections and quantify the metastatic area relative to the total liver area.

-

Clinical Development

This compound has progressed to clinical trials to evaluate its safety, tolerability, and efficacy in cancer patients.

-

Phase I Trials: These studies have established a favorable safety and pharmacokinetic profile for this compound in patients with advanced solid tumors, including breast, colon, and prostate cancer.[4][8]

-

Phase II Trials: A Phase II study (NeoFox) in patients with stage II/III colon cancer has shown that neoadjuvant this compound treatment significantly reduced venous and perineural invasion and was well-tolerated.[9][10]

Conclusion

The this compound peptide represents a novel and targeted approach to anti-metastatic therapy. By mimicking the action of the tumor suppressor Wnt-5a, this compound selectively inhibits cancer cell migration and invasion, addressing a critical aspect of cancer progression that is not effectively targeted by many current therapies. The preclinical data are robust, demonstrating significant reductions in metastasis in various cancer models. Early clinical data are promising, suggesting that this compound is safe and possesses biological activity in patients. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this compound as a complementary treatment to standard-of-care therapies for patients with cancers characterized by low Wnt-5a expression. This technical guide provides a foundational resource for the scientific community to build upon this promising area of cancer research.

References

- 1. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostate cancer: this compound in prostate cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]

- 5. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Dose Escalating Study of this compound in Breast-, Colon- or Prostate Cancer Patients | MedPath [trial.medpath.com]

- 9. youtube.com [youtube.com]

- 10. m.youtube.com [m.youtube.com]

Foxy-5 Hexapeptide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

Foxy-5 is a novel, synthetic, formylated hexapeptide that functions as a Wnt-5a mimetic. It is currently under investigation as a first-in-class anti-metastatic agent for various solid tumors. This technical guide provides an in-depth overview of the structural characteristics of this compound, its mechanism of action through the Wnt/Ca2+ signaling pathway, a summary of key preclinical and clinical findings, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of this compound.

Core Structural Characteristics

This compound is a meticulously designed hexapeptide with specific structural modifications to enhance its stability and biological activity. Its primary structure and key physicochemical properties are summarized below.

| Parameter | Description |

| Amino Acid Sequence | N-formyl-L-methionyl-L-α-aspartyl-glycyl-L-cysteinyl-L-α-glutamyl-L-leucine |

| One-Letter Code | N-formyl-MDGCEL |

| Molecular Formula | C26H42N6O12S2[1] |

| Molecular Weight | 694.77 g/mol [2] |

| Appearance | White to off-white powder |

The N-terminal formylation of the methionine residue is a critical modification that protects the peptide from rapid degradation by aminopeptidases in vivo, thereby increasing its bioavailability and therapeutic potential.[1]

Mechanism of Action: Wnt-5a Mimicry and Non-Canonical Signaling

This compound functions as a pharmacological mimic of the endogenous Wnt-5a protein, a key regulator of cell motility and adhesion.[3] Unlike the canonical Wnt pathway that involves β-catenin, this compound activates a non-canonical, β-catenin-independent signaling cascade.

Upon administration, this compound binds to and activates the Frizzled-2 (FZD2) and Frizzled-5 (FZD5) receptors on the cell surface.[1][4] This receptor engagement initiates the Wnt/Ca2+ signaling pathway, which is characterized by an increase in intracellular calcium concentration. This calcium flux, in turn, activates downstream effectors such as Protein Kinase C (PKC) and Calmodulin-dependent kinase II (CaMKII). The activation of these kinases leads to cytoskeletal rearrangements that ultimately inhibit cancer cell migration and invasion, the initial and critical steps of metastasis.[4][5] Importantly, the signaling cascade initiated by this compound does not impact cell proliferation or apoptosis, suggesting a targeted anti-metastatic effect with a potentially favorable safety profile.[1][4]

Caption: this compound mediated Wnt/Ca2+ signaling pathway.

Summary of Preclinical and Clinical Data

This compound has demonstrated significant anti-metastatic potential in a range of preclinical models and has progressed to clinical trials in cancer patients.

Quantitative In Vitro Data

| Cell Line | Assay | Concentration | Result | Reference |

| DU145 (Prostate Cancer) | Matrigel Invasion | 100 µM | 40% reduction in invasion | [4] |

Quantitative In Vivo Data

| Cancer Type | Animal Model | Treatment | Key Outcome | Reference |

| Breast Cancer | 4T1 orthotopic | i.p. injection | 70-90% reduction in lung and liver metastases | [Säfholm et al., 2008] |

| Prostate Cancer | DU145 orthotopic xenograft | 2 mg/kg/day, i.p. | 90% reduction in regional lymph node metastases; 75% reduction in distal lymph node metastases | [6] |

| Colon Cancer | HT-29/Caco-2 xenograft | 2 mg/kg, i.p. | Reduction in CSC markers (ALDH, DCLK1) | [1] |

Clinical Trial Data

| Trial | Phase | Cancer Type | Key Findings | Reference(s) |

| - | Ib | Advanced solid tumors | Favorable safety and tolerability; established dose for Phase II | [7] |

| NeoFox | II | Stage II/III Colon Cancer | Statistically significant reduction in venous (p=0.0097) and perineural invasion (p=0.0088); increased TNM downstaging (p=0.012); well-tolerated. | [2][5] |

Detailed Experimental Protocols

In Vitro Cell Invasion Assay (Adapted from Canesin et al., 2017)

This protocol details the methodology to assess the effect of this compound on cancer cell invasion through a basement membrane matrix.

Caption: Workflow for in vitro cell invasion assay.

Orthotopic Xenograft Mouse Model (Adapted from Canesin et al., 2017)

This protocol describes an in vivo model to evaluate the anti-metastatic efficacy of this compound.

Caption: Workflow for orthotopic xenograft model.

Conclusion

This compound is a promising anti-metastatic hexapeptide with a well-defined structure and a clear mechanism of action. Its ability to mimic Wnt-5a and activate non-canonical signaling pathways, thereby inhibiting cancer cell motility without affecting cell viability, represents a targeted and potentially safer approach to cancer therapy. The robust preclinical data and encouraging results from early-phase clinical trials underscore the therapeutic potential of this compound in preventing metastatic dissemination in patients with solid tumors. Further clinical investigation is warranted to fully elucidate its efficacy and role in the oncology treatment landscape.

References

- 1. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]

- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 5. firstwordpharma.com [firstwordpharma.com]

- 6. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WntResearch Announces Positive Results From Clinical Study With Drug Candidate this compound [prnewswire.com]

Foxy-5: A Technical Guide to its Target Receptors and Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxy-5 is a formylated six-amino-acid peptide that mimics the endogenous Wnt5a protein, a key player in non-canonical Wnt signaling. In various cancers, the loss of Wnt5a expression is associated with increased metastatic potential. This compound has emerged as a promising therapeutic agent designed to reconstitute Wnt5a signaling, thereby inhibiting cancer cell migration, invasion, and metastasis. This technical guide provides an in-depth overview of the target receptors of this compound on cancer cells, the downstream signaling pathways it modulates, and detailed experimental protocols for studying its effects.

This compound Target Receptors

This compound, as a Wnt5a mimetic, is believed to exert its effects by binding to the receptors of Wnt5a. The primary receptors implicated in this compound's mechanism of action are members of the Frizzled (FZD) family of seven-transmembrane receptors and the Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) family, which act as co-receptors.

Frizzled Receptors: FZD2 and FZD5

Co-Receptor: ROR2

The Receptor Tyrosine Kinase-Like Orphan Receptor 2 (ROR2) acts as a co-receptor for Wnt5a and is crucial for mediating its downstream effects in several cancers. The formation of a Wnt5a-FZD-ROR2 ternary complex is a key event in the activation of non-canonical Wnt signaling.

Quantitative Data

Ligand-Receptor Binding Affinity

Direct quantitative data on the binding affinity of this compound to its receptors is limited. However, studies on Wnt5a provide a reasonable proxy.

| Ligand | Receptor | Method | Dissociation Constant (Kd) | Reference |

| rhWNT5a | rhFZD5-Fc | ELISA-based assay | 108 ± 4 nM | [1] |

Note: This data is for the full-length Wnt5a protein and should be considered an estimate for the this compound peptide.

Receptor Expression in Cancer Cell Lines

The responsiveness of cancer cells to this compound is influenced by the expression levels of its target receptors. Here are some reported expression characteristics in commonly studied prostate cancer cell lines.

| Cell Line | FZD2 Expression | FZD5 Expression | ROR2 Expression | References |

| Prostate Cancer | ||||

| DU145 | Expressed | Expressed | Expressed | [2] |

| PC3 | Expressed | Higher than DU145 | Expressed, but at low levels | [2][3] |

| C4-2B (Enzalutamide-resistant) | Upregulated | - | - | [2] |

| Breast Cancer | ||||

| MDA-MB-231 | Strongly Expressed | - | - | [4] |

| Hs 578T | Strongly Expressed | - | - | [4] |

| BT-549 | Strongly Expressed | - | - | [4] |

| MCF7/Adr (multidrug resistant) | Strongly Expressed | - | - | [4] |

Note: The table provides a qualitative summary based on available literature. Quantitative expression levels can vary between studies and experimental conditions.

Signaling Pathways

This compound activates non-canonical Wnt signaling pathways, which are independent of β-catenin. These pathways play crucial roles in regulating cell polarity, migration, and invasion.

This compound/Wnt5a-JNK Signaling Pathway

Binding of this compound to the FZD-ROR2 receptor complex can lead to the activation of the c-Jun N-terminal kinase (JNK) pathway. This pathway is implicated in the regulation of genes involved in cell migration and invasion.[5][6]

This compound/Wnt5a-PKC/Ca2+ Signaling Pathway

Another arm of the non-canonical Wnt pathway activated by this compound involves Protein Kinase C (PKC) and intracellular calcium (Ca2+) signaling. This pathway is also critical for cytoskeletal rearrangement and cell motility.[1][5][6]

This compound and YAP Signaling

Recent evidence suggests a crosstalk between Wnt5a signaling and the Hippo pathway effector YAP (Yes-associated protein). Wnt5a can regulate the phosphorylation and nuclear translocation of YAP, thereby influencing gene transcription related to cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Invasion Assay (Boyden Chamber)

This assay measures the ability of cancer cells to invade through a basement membrane matrix.

Materials:

-

Boyden chambers (transwell inserts with 8 µm pore size)

-

Matrigel Basement Membrane Matrix

-

Serum-free cell culture medium

-

Complete cell culture medium (with serum as a chemoattractant)

-

This compound peptide

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

-

Microscope

Protocol:

-

Thaw Matrigel on ice overnight. Dilute Matrigel with cold serum-free medium to the desired concentration.

-

Coat the upper surface of the transwell insert membranes with the diluted Matrigel solution and allow it to solidify at 37°C for at least 30 minutes.

-

Harvest cancer cells and resuspend them in serum-free medium at a concentration of 5 x 10^5 cells/mL.

-

Add the cell suspension to the upper chamber of the Boyden chamber. If testing the effect of this compound, add the desired concentration of this compound to the cell suspension.

-

Add complete medium (containing serum) to the lower chamber as a chemoattractant.

-

Incubate the chambers at 37°C in a CO2 incubator for 24-48 hours.

-

After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

-

Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the cells with Crystal Violet for 20 minutes.

-

Gently wash the inserts with water and allow them to air dry.

-

Count the number of stained cells in several random fields under a microscope.

3D Spheroid Invasion Assay

This assay provides a more physiologically relevant model to study cancer cell invasion in a three-dimensional context.

Materials:

-

Ultra-low attachment round-bottom 96-well plates

-

Cancer cell lines

-

Matrigel Basement Membrane Matrix

-

This compound peptide

-

Cell culture medium

-

Microscope with imaging capabilities

Protocol:

-

Seed cancer cells in ultra-low attachment plates to allow the formation of spheroids over 2-3 days.

-

Once spheroids of a consistent size are formed, gently transfer them to a new plate.

-

Prepare a Matrigel solution on ice, diluted with cell culture medium. Add this compound to the desired final concentration.

-

Carefully embed the spheroids within the Matrigel solution in the wells of a 96-well plate.

-

Allow the Matrigel to polymerize at 37°C for 30-60 minutes.

-

Add complete medium on top of the Matrigel.

-

Image the spheroids at regular intervals (e.g., every 24 hours) for several days to monitor cell invasion into the surrounding matrix.

-

Quantify the area of invasion using image analysis software.

References

- 1. The Wnt5A/Protein Kinase C Pathway Mediates Motility in Melanoma Cells via the Inhibition of Metastasis Suppressors and Initiation of an Epithelial to Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioengineered BERA-Wnt5a siRNA targeting Wnt5a/FZD2 signaling suppresses advanced prostate cancer tumor growth and enhances enzalutamide treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunocytochemical Analysis of Endogenous Frizzled-(Co-)Receptor Interactions and Rapid Wnt Pathway Activation in Mammalian Cells [mdpi.com]

- 4. Fzd2 Contributes to Breast Cancer Cell Mesenchymal-Like Stemness and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt5a Signaling in Cancer [mdpi.com]

- 6. Wnt5a through Noncanonical Wnt/JNK or Wnt/PKC Signaling Contributes to the Differentiation of Mesenchymal Stem Cells into Type II Alveolar Epithelial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Foxy-5 In Vitro Migration Assay: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxy-5 is a formylated hexapeptide fragment derived from the Wnt-5a protein, a key player in the non-canonical Wnt signaling pathway.[1] Wnt-5a has been shown to inhibit tumor cell migration and invasion in certain cancers, such as breast and prostate cancer, where its expression is often downregulated.[1][2][3] this compound mimics this anti-metastatic effect by reconstituting Wnt-5a signaling, making it a promising candidate for anti-cancer therapies targeting cell motility.[1][2] In vitro migration assays are fundamental tools to study the efficacy of compounds like this compound in a controlled laboratory setting. This document provides detailed protocols for the two most common in vitro migration assays, the Transwell (or Boyden chamber) assay and the Scratch (or wound healing) assay, as applied to the study of this compound.

This compound Signaling Pathway

This compound functions by activating the non-canonical Wnt signaling pathway, which is independent of β-catenin. This pathway is initiated by the binding of this compound (a Wnt-5a mimetic) to the Frizzled (FZD) and/or the Receptor Tyrosine Kinase-Like Orphan Receptor (ROR) receptors on the cell surface.[1][4][5] This binding event triggers a cascade of intracellular events, including the activation of Dishevelled (Dvl), which in turn can lead to the activation of small GTPases such as Rac and Rho, and Calcium/calmodulin-dependent protein kinase II (CaMKII).[5] Ultimately, this signaling cascade influences cytoskeletal dynamics and cell adhesion, leading to an inhibition of cell migration and invasion.[1]

Quantitative Data Summary

The following table summarizes the observed effects of this compound on cell migration and invasion in different cancer cell lines as reported in the literature.

| Cell Line | Cancer Type | Assay Type | This compound Concentration | Observed Effect | Reference |

| 4T1 | Mouse Breast Cancer | Transwell Migration | 100 µg/mL | Significant inhibition of migration | [1] |

| 4T1 | Mouse Breast Cancer | Matrigel Invasion | 100 µg/mL | Significant inhibition of invasion | [1] |

| DU145 | Human Prostate Cancer | Matrigel Invasion | Not specified | Significant reduction in invasion | [3][6] |

Experimental Protocols

Two primary methods for assessing in vitro cell migration in the context of this compound treatment are the Transwell assay and the Scratch assay.

Transwell Migration/Invasion Assay (Boyden Chamber)

This assay measures the chemotactic response of cells towards a chemoattractant through a porous membrane.[7][8] For invasion studies, the membrane is coated with an extracellular matrix (ECM) gel.[9]

Materials:

-

Transwell inserts (e.g., 8 µm pore size) for 24-well plates

-

Cancer cell line of interest (e.g., 4T1, DU145)

-

Cell culture medium (e.g., DMEM) with and without Fetal Bovine Serum (FBS)

-

This compound peptide

-

Vehicle control (e.g., sterile PBS or DMSO)

-

Chemoattractant (e.g., 10% FBS or specific growth factor like IGF-I)[1]

-

ECM gel (e.g., Matrigel) for invasion assays

-

Fixation solution (e.g., 5% glutaraldehyde or 70% ethanol)[7][9]

-

Staining solution (e.g., 0.5% Crystal Violet in 20% methanol)[1]

-

Cotton swabs

-

Microscope with a camera

Procedure:

-

Cell Preparation: Culture cells to 80-90% confluency.[7] Prior to the assay, serum-starve the cells for 18-24 hours to minimize baseline migration.

-

Insert Preparation (for invasion assay): Thaw ECM gel overnight at 4°C. Dilute the ECM gel with cold serum-free medium and coat the top of the Transwell inserts. Incubate at 37°C for at least 2 hours to allow the gel to solidify.[9] For migration assays, this step is omitted.

-

Assay Setup:

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.[9]

-

Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 to 5 x 10^5 cells/mL.

-

In the cell suspension, add the desired concentration of this compound or the vehicle control.

-

Add 100-200 µL of the cell suspension to the upper chamber of the Transwell insert.[9]

-

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period ranging from 2 to 48 hours, depending on the cell type's migratory capacity.[7][9]

-

Staining and Quantification:

-

After incubation, carefully remove the inserts from the wells.

-

Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.[9]

-

Fix the migrated cells on the lower surface of the membrane by immersing the insert in a fixation solution for 10-15 minutes.[7]

-

Stain the fixed cells with Crystal Violet solution for 20 minutes.[1]

-

Gently wash the inserts with PBS to remove excess stain.

-

Allow the inserts to air dry completely.

-

-

Analysis:

-

Image the lower surface of the membrane using a microscope.

-

Count the number of migrated cells in several random fields of view.

-

Calculate the average number of migrated cells per field for each condition. The results are often expressed as a percentage of migration relative to the vehicle control.

-

Scratch Assay (Wound Healing Assay)

This method assesses collective cell migration by creating a "wound" or a cell-free gap in a confluent cell monolayer.[10][11] The rate at which the cells close this gap is a measure of their migratory potential.

Materials:

-

6-well or 12-well tissue culture plates

-

Cancer cell line of interest

-

Cell culture medium

-

This compound peptide

-

Vehicle control

-

Sterile 10 µL or 200 µL pipette tip

-

PBS

-

Microscope with a camera and image analysis software (e.g., ImageJ)

-

Optional: Mitomycin C to inhibit cell proliferation[12]

Procedure:

-

Cell Seeding: Seed cells into a multi-well plate at a density that will form a confluent monolayer after 24 hours.[9]

-

Inhibition of Proliferation (Optional but Recommended): To ensure that the gap closure is due to cell migration and not proliferation, treat the cells with a proliferation inhibitor like Mitomycin C (e.g., 10 µg/mL for 2 hours) or use serum-free/low-serum medium during the assay.[11][12]

-

Creating the Scratch:

-

Washing and Treatment:

-

After scratching, gently wash the well twice with PBS to remove detached cells and debris.[9]

-

Aspirate the PBS and replace it with fresh medium containing the desired concentration of this compound or the vehicle control.

-

-

Imaging and Incubation:

-

Immediately after adding the treatment, capture images of the scratch at designated points. This is the "Time 0" measurement.

-

Return the plate to the incubator (37°C, 5% CO2).

-

Capture images of the same fields at regular intervals (e.g., 6, 12, 24, 48 hours) until the scratch in the control wells is nearly closed.

-

-

Analysis:

-

Use image analysis software to measure the area or the width of the cell-free gap at each time point for each condition.

-

Calculate the rate of cell migration by determining the percentage of wound closure over time relative to the initial scratch area.

-

Compare the migration rates between this compound treated cells and the vehicle control.

-

Conclusion

The Transwell and Scratch assays are robust and widely used methods to evaluate the effect of this compound on cancer cell migration in vitro.[1][10] These assays have demonstrated that this compound can effectively inhibit the migration and invasion of cancer cells that have low endogenous Wnt-5a expression.[1][3] The protocols provided here offer a detailed guide for researchers to investigate the anti-metastatic potential of this compound and similar compounds. Careful optimization of cell density, incubation times, and this compound concentration is crucial for obtaining reliable and reproducible results.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Non-canonical WNT5A-ROR signaling: New perspectives on an ancient developmental pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]

- 9. pharm.ucsf.edu [pharm.ucsf.edu]

- 10. researchgate.net [researchgate.net]

- 11. moodle2.units.it [moodle2.units.it]

- 12. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Foxy-5 in Xenograft Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxy-5 is a formylated six-amino-acid peptide that functions as a WNT5A agonist.[1][2][3] WNT5A is a crucial signaling protein that, in many cancers, is downregulated, leading to increased tumor cell motility and metastasis.[4][5][6] this compound mimics the action of WNT5A, effectively reconstituting this signaling pathway to impair the migration and invasion of cancer cells.[1][2] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in preclinical xenograft mouse models, a critical step in evaluating its therapeutic potential. In xenograft studies, this compound has demonstrated significant efficacy in reducing metastasis and targeting cancer stem cells in various cancer types, including colon, prostate, and breast cancer.[4][7]

Mechanism of Action

This compound acts as a WNT5A mimetic, primarily activating non-canonical Wnt signaling pathways. This activation can lead to several downstream effects that collectively reduce the metastatic potential of cancer cells. Key aspects of its mechanism include:

-

Inhibition of Cell Motility and Invasion: this compound has been shown to impair the migration and invasion of epithelial cancer cells.[1][4]

-

Modulation of Cancer Stem Cells (CSCs): In colon cancer xenograft models, this compound reduced the expression of CSC markers such as aldehyde dehydrogenase (ALDH) and double cortin-like kinase 1 (DCLK1).[8][9][10]

-

Impact on β-catenin and PGE2 Signaling: this compound has been observed to impair both β-catenin and prostaglandin E2 (PGE2) signaling pathways, which are implicated in promoting the niche for colonic CSCs.[8][11] Specifically, it reduces active β-catenin and the expression of its downstream target ASCL2, a CSC-preserving transcription factor.[8][11] It also decreases the expression of cyclo-oxygenase 2 (COX-2), responsible for PGE2 formation, while increasing the expression of the PGE2-degrading enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[8][11]

Signaling Pathway

Data from Xenograft Studies

The following tables summarize quantitative data from various xenograft mouse model studies investigating the efficacy of this compound.

Table 1: Efficacy of this compound in Reducing Metastasis

| Cancer Type | Cell Line | Xenograft Model | This compound Efficacy | Reference |

| Prostate Cancer | DU145 (WNT5A-low) | Orthotopic | 90% inhibition of dissemination to regional lymph nodes; 75% inhibition to distal lymph nodes.[7] | [7] |

| Breast Cancer | 4T1 | Orthotopic | 70-90% inhibition of metastasis to lungs and liver.[4] | [4] |

Table 2: Effect of this compound on Tumor Growth and Cancer Stem Cell Markers in Colon Cancer Xenografts

| Cell Line | Effect on Tumor Growth | Change in ALDH Expression | Change in DCLK1 Expression | Change in Active β-catenin | Reference |

| HT-29 | Impaired growth[9][11] | Reduced[9] | Reduced[9][10] | Reduced[8][11] | [8][9][10][11] |

| Caco-2 | Impaired growth[9][11] | Reduced[9] | Reduced[9][10] | Reduced[8][11] | [8][9][10][11] |

Experimental Protocols

Below are detailed protocols for conducting a xenograft mouse model study to evaluate the efficacy of this compound.

Materials

-

This compound peptide

-

Vehicle control (e.g., 0.9% NaCl)

-

Cancer cell lines (e.g., HT-29, Caco-2 for colon cancer; DU145 for prostate cancer)

-

Immunocompromised mice (e.g., nude mice)

-

Cell culture reagents

-

Matrigel (optional, for subcutaneous injection)

-

Calipers for tumor measurement

-

Bioluminescence imaging system (for luciferase-labeled cells)

Experimental Workflow

Protocol 1: Subcutaneous Xenograft Model for Colon Cancer

This protocol is based on studies using HT-29 and Caco-2 human colon cancer cell lines.[8][9]

-

Cell Preparation: Culture HT-29 or Caco-2 cells in appropriate media. On the day of injection, harvest cells and resuspend them in sterile saline or PBS at a concentration of 2.5 x 10^7 cells/mL.

-

Tumor Implantation: Subcutaneously inject 2.5 x 10^6 cells (in 100 µL) into the flanks of nude mice.

-

Tumor Growth Monitoring: Monitor tumor development by palpation.

-

Treatment Initiation: Once tumors are palpable (e.g., day 7 post-injection), randomize mice into two groups:

-

Vehicle Group: Receives intraperitoneal (i.p.) injections of 0.9% NaCl.

-

This compound Group: Receives i.p. injections of this compound. A typical dose is 40 µg per mouse (~2 µg/g), administered every other day.[9]

-

-

Treatment Duration: Continue treatment for a predefined period, for instance, a total of nine injections from day 7 to day 23.[9]

-

Tumor Measurement: Measure tumor diameters with calipers regularly. Calculate tumor volume using the formula: V = (π/6)(d1 × d2)^3/2.[9]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry (IHC) for ALDH, DCLK1, and active β-catenin, and mRNA expression analysis.

Protocol 2: Orthotopic Xenograft Model for Prostate Cancer

This protocol is adapted from a study using the WNT5A-low DU145 human prostate cancer cell line.[1][7]

-

Cell Preparation: Culture luciferase-labeled DU145 cells. Prepare cells for injection as described in Protocol 1.

-

Orthotopic Implantation: Surgically inject the DU145 cells into the prostate of male nude mice.

-

Tumor Establishment and Monitoring: Allow the primary tumors to establish for a period of one to three weeks. Monitor tumor growth and metastasis using bioluminescence imaging.

-

Treatment Initiation: After tumor establishment, randomize mice into treatment groups.

-

Vehicle Group: Administer 0.9% NaCl via i.p. injection.

-

This compound Group: Administer this compound at a dose of 2 mg/kg via i.p. injection every two days.[1]

-

-

Treatment Duration: Continue treatment for a specified duration, for example, 4 to 6 weeks.[1]

-

Metastasis Assessment: Throughout the study, quantify metastatic spread to regional and distal lymph nodes using bioluminescence imaging.

Conclusion

This compound represents a promising anti-metastatic agent that targets the foundational mechanisms of cancer cell dissemination. The protocols and data presented here provide a framework for researchers to design and execute robust preclinical studies to further elucidate the therapeutic potential of this compound in various cancer models. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, which is essential for the continued development of this novel cancer therapy.

References

- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Phase I Study to Evaluate Safety, Tolerability, Anti-Tumour Activity and PK Profiles of this compound in Metastatic Breast, Colon or Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]

- 6. WntResearch Announces Positive Results From Clinical Study With Drug Candidate this compound [prnewswire.com]

- 7. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ar.iiarjournals.org [ar.iiarjournals.org]

- 10. The WNT5A Agonist Foxy5 Reduces the Number of Colonic Cancer Stem Cells in a Xenograft Mouse Model of Human Colonic Cancer | Anticancer Research [ar.iiarjournals.org]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Foxy-5 Administration in Orthotopic Tumor Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Foxy-5, a Wnt5a-mimicking peptide, in orthotopic tumor models. The protocols detailed below are based on established research demonstrating the anti-metastatic potential of this compound in prostate and breast cancer models.

Introduction

This compound is a formylated hexapeptide designed to mimic the action of Wnt5a, a key ligand in the non-canonical Wnt signaling pathway.[1][2] In several cancers, including prostate and breast cancer, the loss of Wnt5a expression is associated with increased metastatic potential.[3][4] this compound aims to reconstitute this signaling pathway to inhibit cancer cell migration, invasion, and subsequent metastasis.[1][3] Preclinical studies in orthotopic mouse models, which involve implanting tumor cells into their organ of origin, have shown that this compound can significantly reduce the metastatic spread of cancer cells without affecting primary tumor growth, cell proliferation, or apoptosis.[1][2][3]

Mechanism of Action: Wnt5a/Foxy-5 Signaling

This compound functions as a Wnt5a agonist. It binds to the ROR2 receptor, initiating a non-canonical Wnt signaling cascade. This activation leads to the stimulation of the Hippo signaling pathway. The core of the Hippo pathway involves the phosphorylation and activation of LATS1/2 kinases by MST1/2. Activated LATS1/2 then phosphorylates and inactivates the transcriptional co-activator YAP1. By suppressing YAP1 activity, this compound mitigates the invasive and migratory capabilities of cancer cells.[5][6]

Caption: this compound/Wnt5a signaling pathway.

Quantitative Data Summary

The following tables summarize the efficacy of this compound in reducing metastasis in preclinical orthotopic models.

Table 1: Effect of this compound on Metastasis in Orthotopic Prostate Cancer Model (DU145-Luc Cells) [1][7]

| Treatment Group | Metastatic Site | Reduction in Metastatic Dissemination |

| This compound (2 mg/kg) | Regional Lymph Nodes | 90% |

| This compound (2 mg/kg) | Distal Lymph Nodes | 75% |

Table 2: Effect of this compound on Metastasis in Orthotopic Breast Cancer Model (4T1 Cells) [3]

| Treatment Group | Metastatic Site | Reduction in Metastasis |

| This compound | Lungs & Liver | 70-90% |

Note: In both models, this compound administration did not significantly affect primary tumor growth, apoptosis, or cell proliferation.[1][3]

Experimental Protocols

The following are detailed protocols for establishing orthotopic tumor models and administering this compound.

Protocol 1: Orthotopic Prostate Cancer Model (DU145 Cells)

1. Cell Preparation:

-

Culture human prostate cancer DU145 cells (preferably luciferase-expressing for in vivo imaging) in appropriate media.

-

On the day of injection, harvest cells and resuspend them in serum-free medium or PBS to the desired concentration.[8]

2. Orthotopic Implantation:

-

Anesthetize male immunodeficient mice (e.g., NMRI nude mice) using a suitable anesthetic.[7]

-

Make a small midline abdominal incision to expose the prostate gland.[9]

-

Using a 30-gauge needle, inject 20-50 µL of the DU145 cell suspension (containing approximately 50,000 cells) into the prostate.[1][8]

-

Close the abdominal incision with sutures.[8]

3. Tumor Growth Monitoring:

-

Allow tumors to establish for 1 to 3 weeks.[1]

-

Monitor tumor growth weekly using bioluminescence imaging (BLI) for luciferase-expressing cells.[1][7]

4. This compound Administration:

-

Once tumors are detectable in at least 50% of the animals, randomize them into treatment and control groups.[1][7]

-

Treatment Group: Administer this compound at a dose of 2 mg/kg via intraperitoneal (IP) injection.[1][2]

-

Vehicle Control Group: Administer an equal volume of 0.9% NaCl solution via IP injection.[1][2]

-

Administer the treatment every other day for a duration of 4 to 6 weeks.[1][2]

5. Endpoint Analysis:

-

Continue to monitor primary tumor growth via BLI.

-

At the end of the study, sacrifice the animals and perform necropsies.

-

Excise lymph nodes and other organs to quantify metastatic burden, for example, by ex vivo BLI or histological analysis.[1]

Protocol 2: Orthotopic Breast Cancer Model (4T1 Cells)

1. Cell Preparation:

-

Culture murine breast cancer 4T1 cells (preferably luciferase-expressing) in the appropriate medium.

-

On the day of injection, harvest cells and resuspend them in PBS to the desired concentration (e.g., 1 x 10⁴ cells in 50 µL).[11]

2. Orthotopic Implantation:

-

Anesthetize female BALB/c mice.

-

Shave the area around the fourth nipple.[11]

-

Inject 50 µL of the 4T1 cell suspension into the mammary fat pad.[3][11]

3. This compound Administration:

-

Begin treatment as per the study design.

-

Treatment Group: Administer this compound via intraperitoneal (IP) injections.[3]

-

Vehicle Control Group: Administer an equal volume of PBS via IP injection.[12]

-

The treatment schedule may vary but can be administered every other day.[1]

4. Endpoint Analysis:

-

Monitor primary tumor growth using calipers or BLI.

-

At the study endpoint, sacrifice the animals.

-

Harvest lungs and liver, and count the number of metastatic nodules on the organ surface. Histological analysis can also be performed to confirm metastasis.[3]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a this compound study in an orthotopic tumor model.

References

- 1. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model | PLOS One [journals.plos.org]

- 3. The Wnt-5a-derived hexapeptide this compound inhibits breast cancer metastasis in vivo by targeting cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Treatment with the WNT5A-mimicking peptide this compound effectively reduces the metastatic spread of WNT5A-low prostate cancer cells in an orthotopic mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WNT5a Signaling through ROR2 Activates the Hippo Pathway to Suppress YAP1 Activity and Tumor Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. WNT5a Signaling through ROR2 Activates the Hippo Pathway to Suppress YAP1 Activity and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Foxy–5 in prostate cancer model - ProQuest [proquest.com]

- 8. Establishment and evaluation of ectopic and orthotopic prostate cancer models using cell sheet technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Treatment and bioluminescence imaging [bio-protocol.org]

- 11. An Orthotopic Mouse Model of Spontaneous Breast Cancer Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

preparing Foxy-5 stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foxy-5 is a formylated hexapeptide mimetic of Wnt5a, a key signaling protein involved in various cellular processes, including cell migration, adhesion, and proliferation.[1][2] As a Wnt5a agonist, this compound has been investigated for its potential anti-metastatic properties in several types of cancer, including breast, prostate, and colon cancer.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use, summarize its key chemical and physical properties, and illustrate its signaling pathway and the experimental workflow for its preparation.

Data Presentation

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 694.77 g/mol | [5] |

| Molecular Formula | C₂₆H₄₂N₆O₁₂S₂ | [5] |

| Sequence | N-Formyl-Met-Asp-Gly-Cys-Glu-Leu | [1] |

| Appearance | Freeze-dried solid | [1] |

| Purity | ≥95% | [5] |

| CAS Number | 881188-51-8 | [5] |

Table 2: Solubility of this compound

| Solvent | Concentration | Reference |

| PBS (pH 7.4) | Soluble to 1 mg/mL | [1][5] |

| DMSO | Up to 100 mg/mL | [6] |

| Water | Insoluble or sparingly soluble | [6] |

| Ethanol | Insoluble | [6] |

Table 3: Recommended Storage Conditions

| Form | Storage Temperature | Shelf Life | Reference |

| Powder | -20°C | Up to 3 years | [6][7] |

| Stock Solution in DMSO | -80°C | Up to 1 year | [6][7] |

| Stock Solution in DMSO | -20°C | Up to 1 month | [4][6][8] |

| Stock Solution in PBS | -20°C | Use within 1 month | [8] |

Table 4: Typical Experimental Concentrations

| Application | Concentration/Dosage | Cell/Animal Model | Reference |

| In Vitro Cell Migration Assay | 1 - 1000 µM | MDA-MB-468 breast cancer cells | [9] |

| In Vitro Invasion Assay | Not specified | 4T1 breast cancer cells | [3] |

| In Vivo Metastasis Study (mice) | 5, 20, 40, 160 µ g/injection (i.p.) | BALB/c mice with 4T1 cells | [3] |

| In Vivo Cancer Stem Cell Study (mice) | 2 mg/kg (i.p.) | Xenograft mouse model of prostate cancer | [4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO (High Concentration)

This protocol is suitable for preparing a high-concentration stock solution for long-term storage and subsequent dilution for various in vitro experiments.

Materials:

-

This compound peptide (lyophilized powder)

-

Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Calibrated micropipettes and sterile tips

Procedure:

-

Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

-

Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution:

-

Briefly centrifuge the vial of this compound to ensure all the powder is at the bottom.

-

Carefully open the vial and add the required volume of DMSO to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add 143.9 µL of DMSO to 1 mg of this compound, based on a molecular weight of 694.77 g/mol ).

-

Gently vortex or pipette up and down to ensure the peptide is completely dissolved. Visually inspect the solution to ensure there are no particulates. To enhance solubility, the tube can be warmed to 37°C and sonicated in an ultrasonic bath for a short period.[8][10]

-

-

Aliquoting and Storage:

Protocol 2: Preparation of this compound Working Solution in PBS (for In Vitro Assays)

This protocol describes the dilution of the DMSO stock solution into a physiological buffer for direct use in cell-based assays.

Materials:

-

This compound stock solution in DMSO (from Protocol 1)

-

Phosphate-buffered saline (PBS), pH 7.4, sterile

-

Sterile, nuclease-free microcentrifuge tubes or plates

-

Calibrated micropipettes and sterile tips

Procedure:

-

Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

-

Dilution:

-

Perform a serial dilution of the DMSO stock solution in sterile PBS (pH 7.4) to achieve the final desired working concentration.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the dilution factor is high enough to achieve this.

-

-

Immediate Use: Use the freshly prepared working solution immediately in your experiments. Do not store aqueous working solutions for extended periods.

Protocol 3: Preparation of this compound for In Vivo Administration

This protocol provides a general guideline for preparing this compound for intraperitoneal (i.p.) injection in animal models. The final formulation may need to be optimized based on the specific experimental requirements.

Materials:

-

This compound peptide (lyophilized powder)

-

Sterile saline (0.9% NaCl) or PBS

-

Sterile syringes and needles

Procedure:

-

Reconstitution:

-

Under aseptic conditions, reconstitute the lyophilized this compound directly in sterile saline or PBS to the desired final concentration for injection. For example, to achieve a 2 mg/kg dose for a 20g mouse in a 100 µL injection volume, the concentration would be 0.4 mg/mL.

-

Ensure complete dissolution by gentle vortexing or swirling.

-

-

Administration:

-

Draw the required volume of the this compound solution into a sterile syringe.

-

Administer to the animal via the desired route (e.g., intraperitoneal injection).

-

Prepare the solution fresh for each set of injections and do not store for later use.

-

Mandatory Visualizations

Caption: Experimental workflow for preparing this compound stock and working solutions.

Caption: Simplified non-canonical Wnt signaling pathway activated by this compound.

References

- 1. iscabiochemicals.com [iscabiochemicals.com]

- 2. Foxy 5 | Other Wnt Signaling | Tocris Bioscience [tocris.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Foxy 5 | Other Wnt Signaling Compounds: R&D Systems [rndsystems.com]

- 6. selleckchem.com [selleckchem.com]

- 7. This compound | TargetMol [targetmol.com]

- 8. glpbio.com [glpbio.com]

- 9. caymanchem.com [caymanchem.com]

- 10. glpbio.com [glpbio.com]

Application Notes and Protocols for Matrigel Invasion Assay with Foxy-5 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion through the extracellular matrix (ECM) is a critical process in cancer metastasis. The Matrigel invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. Foxy-5, a hexapeptide mimic of Wnt-5a, has emerged as a promising anti-metastatic agent by activating non-canonical Wnt signaling, thereby inhibiting cancer cell motility and invasion.[1][2] This document provides detailed protocols for performing a Matrigel invasion assay to evaluate the inhibitory effect of this compound on cancer cell invasion, along with data presentation and visualization of the relevant signaling pathway and experimental workflow.

Data Presentation

The following tables summarize the quantitative effects of this compound on the invasion of various cancer cell lines as determined by the Matrigel invasion assay.

Table 1: Effect of this compound on Prostate Cancer Cell Invasion

| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Inhibition of Invasion (%) | Reference |

| DU145 (WNT5A-low) | 100 | 24 | 40 | [3][4] |

| PC3 (WNT5A-high) | 100 | 24 | No significant effect | [3][4] |

Table 2: Effect of this compound on Breast Cancer Metastasis (In Vivo)

| Cell Line | Treatment | Effect on Metastasis | Reference |

| 4T1 | This compound (i.p. injections) | 70-90% inhibition of lung and liver metastasis | [1][2] |

Signaling Pathway

This compound mimics the action of Wnt-5a, a key ligand in the non-canonical Wnt signaling pathway. This pathway is distinct from the canonical, β-catenin-dependent pathway. The activation of the non-canonical pathway by this compound leads to changes in cell adhesion and cytoskeletal dynamics, ultimately inhibiting cell migration and invasion.

Caption: Non-canonical Wnt signaling pathway activated by this compound.

Experimental Workflow